
2-Phenyl-2-((phenylcarbonothioyl)thio)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is a compound with significant applications in various fields of chemistry. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly for methacrylates and methacrylamides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of phenylcarbonothioyl chloride with phenylacetic acid in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine, conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylcarbonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between the growing polymer and the RAFT agent. This process ensures controlled polymerization and the formation of polymers with narrow molecular weight distributions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate: This compound is also a RAFT agent used in controlled radical polymerization.
Phenylcarbonothioylthioacetic acid: Another similar compound with applications in polymer chemistry.
Uniqueness
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is unique due to its high efficiency as a RAFT agent, providing better control over polymerization processes compared to other similar compounds. Its stability and compatibility with various monomers make it a preferred choice in polymer synthesis .
Propiedades
Fórmula molecular |
C15H12O2S2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-(benzenecarbonothioylsulfanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H12O2S2/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10,13H,(H,16,17) |
Clave InChI |
LRKZHNMQCLWPNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)SC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
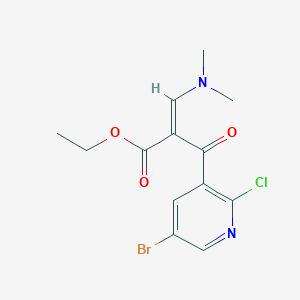
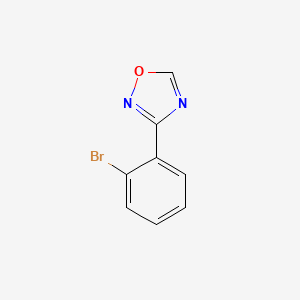

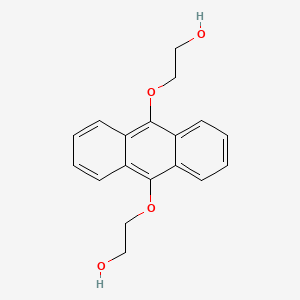

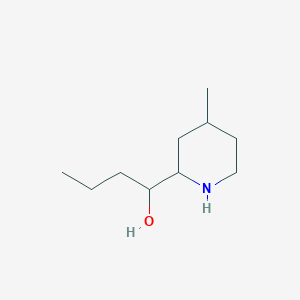

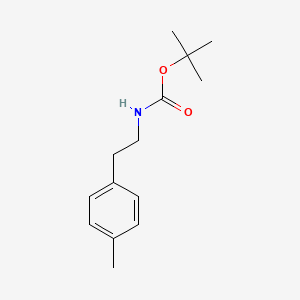
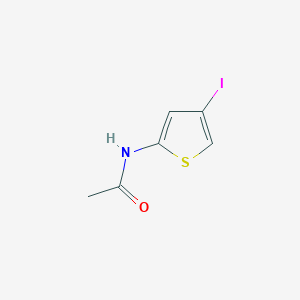

![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
